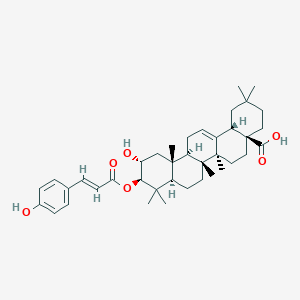

Calcium 4-methyl-2-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Calcium 4-methyl-2-oxovalerate, also known as calcium 4-methyl-2-oxopentanoate, primarily targets the metabolic pathway for L-leucine . This pathway is critical for many biological duties .

Mode of Action

The compound interacts with its targets by transferring the amine on L-leucine onto alpha ketoglutarate, replacing that amine with a ketone . This interaction results in the production of the amino acids alanine and glutamate .

Biochemical Pathways

This compound affects the metabolic pathway for L-leucine . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate . In the liver, this compound can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules .

Pharmacokinetics

The ADME properties of this compound impact its bioavailability. The compound has a water solubility of 0.0586 mg/mL , a logP of 1.92 , and a logS of -3.7 . Its strongest acidic pKa is 3.53 , and it has a physiological charge of -1 . These properties influence how the compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the production of the amino acids alanine and glutamate . In the liver, it can be converted to a vast number of compounds depending on the enzymes and cofactors present .

Biochemical Analysis

Biochemical Properties

Calcium 4-methyl-2-oxovalerate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with enzymes such as branched-chain amino acid aminotransferase, which catalyzes the transamination of leucine to produce this compound. Additionally, it can be further metabolized by branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA . These interactions are crucial for maintaining amino acid balance and energy production in cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, this compound can modulate the expression of genes involved in amino acid metabolism and energy production. Its impact on cellular metabolism includes the regulation of glycolysis and the tricarboxylic acid cycle, contributing to overall cellular energy homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to branched-chain amino acid aminotransferase, facilitating the transamination reaction that converts leucine to 4-methyl-2-oxovaleric acid . Furthermore, it acts as a substrate for the branched-chain α-keto acid dehydrogenase complex, leading to the production of isovaleryl-CoA. These interactions are essential for the proper functioning of the leucine degradation pathway and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture . Long-term studies have shown that its effects on cellular function can vary, with prolonged exposure leading to alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to support normal metabolic functions and energy production . At higher doses, it can lead to toxic effects, including disruptions in amino acid metabolism and potential oxidative stress. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathway of leucine degradation. It is produced from leucine through the action of branched-chain amino acid aminotransferase and is further metabolized by the branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA . This pathway is essential for the production of energy and the regulation of amino acid levels in the body.

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and is distributed to various cellular compartments where it participates in metabolic reactions . Its localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, as it participates in metabolic reactions within these compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, ensuring its proper function in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

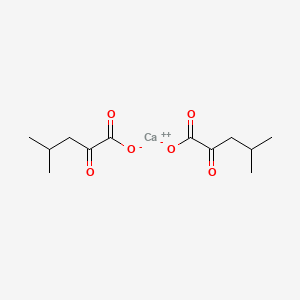

The synthesis of calcium 4-methyl-2-oxovalerate typically involves the reaction of 4-methyl-2-oxovaleric acid with calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

2C6H10O3+Ca(OH)2→Ca(C6H9O3)2+2H2O

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Calcium 4-methyl-2-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

Oxidation: 4-methyl-2-oxovaleric acid.

Reduction: 4-methyl-2-hydroxyvaleric acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Calcium 4-methyl-2-oxovalerate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its role in metabolic pathways, particularly in the metabolism of branched-chain amino acids.

Medicine: Investigated for its potential therapeutic effects in metabolic disorders and muscle wasting conditions.

Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations

Comparison with Similar Compounds

Similar Compounds

- Calcium alpha-ketoisocaproate

- Calcium alpha-oxoisocaproate

- Calcium 2-keto-4-methylvalerate

Uniqueness

Calcium 4-methyl-2-oxovalerate is unique due to its specific structure and role in leucine metabolism. Unlike other similar compounds, it has a distinct methyl group at the fourth position, which influences its reactivity and interaction with enzymes .

Properties

CAS No. |

51828-95-6 |

|---|---|

Molecular Formula |

C6H10CaO3 |

Molecular Weight |

170.22 g/mol |

IUPAC Name |

calcium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Ca/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI Key |

YJAKVPKJJMFDNW-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.[Ca] |

Key on ui other cas no. |

51828-95-6 |

Related CAS |

816-66-0 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.